Cas no 742097-70-7 (Benzenemethanol, a-ethyl-3,5-bis(trifluoromethyl)-)

Technical Introduction: Benzenemethanol, α-ethyl-3,5-bis(trifluoromethyl)- This compound, α-ethyl-3,5-bis(trifluoromethyl)benzenemethanol, is a fluorinated aromatic alcohol characterized by its unique structural features. The presence of two trifluoromethyl groups at the 3 and 5 positions enhances its electron-withdrawing properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The α-ethyl substitution further modifies its steric and electronic profile, influencing reactivity and selectivity in transformations such as nucleophilic additions or coupling reactions. Its fluorinated aromatic core also contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
Benzenemethanol, a-ethyl-3,5-bis(trifluoromethyl)- structure
742097-70-7 structure
Product Name:Benzenemethanol, a-ethyl-3,5-bis(trifluoromethyl)-
CAS No:742097-70-7
MF:C11H10F6O
MW:272.18692445755
CID:560392
PubChem ID:10236309
Update Time:2025-06-06

Benzenemethanol, a-ethyl-3,5-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-3,5-bis(trifluoromethyl)-
    • 1-[3,5-Bis(trifluoromethyl)phenyl]propanol
    • 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
    • 1-[3,5-bis(trifluoromethyl)phenyl]-1-propanol
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PROPANOL-1
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PROPANOL-1 MIN.
    • AKOS005257706
    • 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol
    • (-)-
    • 742097-70-7
    • 1-[3,5-bis-(Trifluoromethyl)phenyl]propan-1-ol
    • Benzenemethanol,a-ethyl-3,5-bis(trifluoromethyl)-,(-)-
    • N11941
    • SCHEMBL2394599
    • 184888-50-4
    • MFCD08062371
    • inverted exclamation mark-Ethyl-3,5-bis(trifluoromethyl)benzenemethanol
    • 3,5-Bis(trifluoromethyl)-alpha-ethylbenzyl alcohol
    • Inchi: 1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3
    • InChI Key: MBQJJEHEDHLDBO-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)C(CC)O)(F)F

Computed Properties

  • Exact Mass: 272.06400
  • Monoisotopic Mass: 272.06358391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 4.16760

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